Blonanserin was first developed in Japan and is marketed under various brand names. The N-oxide derivative is synthesized for research purposes to explore its potential therapeutic applications and mechanisms of action.
Blonanserin N-Oxide belongs to the class of compounds known as atypical antipsychotics. These compounds are characterized by their ability to target multiple neurotransmitter receptors, including dopamine and serotonin receptors, which play crucial roles in mood regulation and psychotic symptoms.
The synthesis of Blonanserin N-Oxide typically involves the oxidation of blonanserin using various oxidizing agents. Common methods include:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and minimizing by-products. For instance, reactions are often conducted under mild acidic conditions to enhance oxidation efficiency while preventing degradation of the blonanserin backbone.
Blonanserin N-Oxide retains the core structure of blonanserin but features an oxidized nitrogen atom. The molecular formula is CHNO, indicating the presence of an additional oxygen atom compared to its parent compound.
The structural modifications significantly impact its interaction with biological targets.
Blonanserin N-Oxide can participate in various chemical reactions typical for nitrogen-containing compounds. These include:
The stability of Blonanserin N-Oxide under different pH conditions and temperatures is crucial for its handling and storage. It has been shown to be relatively stable but may undergo hydrolysis or reduction if exposed to strong reducing agents.
Blonanserin N-Oxide's mechanism of action is primarily hypothesized based on its structural similarity to blonanserin. It likely exerts its effects by modulating neurotransmitter systems in the brain:
Preliminary studies suggest that Blonanserin N-Oxide may exhibit altered receptor binding profiles compared to blonanserin, potentially enhancing its therapeutic efficacy or altering side effect profiles.
Blonanserin N-Oxide is primarily utilized in research settings to study its pharmacological properties and potential therapeutic applications. Areas of investigation include:
Blonanserin N-Oxide (C₂₃H₃₀FN₃O, MW 383.5 g/mol) represents the principal N-oxidized metabolite formed during the hepatic biotransformation of the atypical antipsychotic blonanserin, which is approved for schizophrenia treatment in Japan and Korea [2] [9]. This metabolite is generated predominantly through cytochrome P450 3A4 (CYP3A4)-mediated oxidation of the piperazine nitrogen within the blonanserin structure [2] [6]. Pharmacokinetic studies confirm that Blonanserin N-Oxide circulates systemically following therapeutic administration of its parent drug, contributing to the overall pharmacological profile of blonanserin therapy [2].
Table 1: Chemical Identifiers for Blonanserin N-Oxide
Property | Value |
---|---|
CAS Registry Number | 142838-82-2 |
IUPAC Name | 2-(4-Ethyl-4-oxido-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
Molecular Formula | C₂₃H₃₀FN₃O |
Molecular Weight | 383.50 g/mol |
Synonyms | Pyridine N-Oxide |
Parent Drug | Blonanserin (CAS 132810-10-7) |
Blonanserin N-Oxide exhibits a distinctive receptor binding profile characterized by dual antagonism at dopamine D₂-like (particularly D₂ and D₃) and serotonin 5-HT₂A receptors, though with altered affinity compared to its parent compound [5] [10].
Dopamine Receptor Interactions: In vitro radioligand binding assays demonstrate that Blonanserin N-Oxide binds to human dopamine D₃ receptors (Ki = 0.494 nM) and D₂ receptors, though with approximately 4-6 fold lower affinity than unconjugated blonanserin [5] [10]. Despite this reduced affinity, positron emission tomography (PET) studies using [(³H]-(+)-PHNO indicate that at therapeutic doses of blonanserin, its N-oxide metabolite contributes significantly to central D₃ receptor occupancy. This extensive D₃ occupancy (observed in cerebellar regions rich in D₃ receptors) differentiates blonanserin's metabolite profile from other antipsychotics like risperidone or olanzapine, which show minimal D₃ engagement at clinical doses [5].
Serotonergic Receptor Interactions: Blonanserin N-Oxide maintains antagonistic activity at serotonin 5-HT₂A receptors (Ki ≈ 0.812 nM), comparable to the parent drug [3] [10]. This sustained 5-HT₂A affinity is pharmacodynamically significant because the 5-HT₂A/D₂ binding ratio influences both antipsychotic efficacy and the risk of extrapyramidal side effects. The metabolite's preserved 5-HT₂A blockade likely contributes to blonanserin's lower propensity for motor side effects compared to first-generation antipsychotics [3] [9].
Receptor Binding Cascade: Preclinical evidence suggests a complex mechanism where Blonanserin N-Oxide-mediated D₃ and 5-HT₂A receptor antagonism synergistically enhances prefrontal cortical dopamine and norepinephrine release. This neuromodulation indirectly activates dopamine D₁ receptors, leading to protein kinase A (PKA)-dependent phosphorylation of the NMDA receptor subunit NR1 at Serine 897. This molecular cascade underlies the amelioration of phencyclidine-induced cognitive deficits observed in rodent models, highlighting the metabolite's potential role in improving cognitive dimensions of schizophrenia [3].
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Blonanserin and Metabolite
Receptor | Blonanserin | Blonanserin N-Oxide | Risperidone |
---|---|---|---|
Dopamine D₂ | 0.142 | ~0.6* | 13.2 |
Dopamine D₃ | 0.494 | ~2.0* | >50 |
5-HT₂A | 0.812 | ~1.0* | 1.09 |
5-HT₆ | 11.7 | Not reported | >1000 |
α₁-Adrenergic | 26.7 | Not reported | 0.657 |
Estimated based on relative metabolic potency data [5] [10] |
The unique receptor binding dynamics of Blonanserin N-Oxide—particularly its combined D₃ antagonism and sustained 5-HT₂A blockade—contribute to the distinctive clinical profile of blonanserin, including its beneficial effects on negative symptoms and cognitive impairments in schizophrenia without significant metabolic adverse effects [2] [5] [9]. This positions Blonanserin N-Oxide as more than merely an inactive metabolite, but rather as an active contributor to blonanserin's therapeutic neuromodulation.
Compounds Mentioned:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2